

(R)-Gyramide A Hydrochloride chemical structure and properties

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Compound of Interest

Compound Name: (R)-Gyramide A Hydrochloride

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An In-depth Technical Guide to (R)-Gyramide A Hydrochloride

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of **(R)-Gyramide A Hydrochloride**, a selective bacterial DNA gyrase inhibitor. This document is intended for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

(R)-Gyramide A Hydrochloride, also known as (R)-534F6, is a synthetic small molecule belonging to the class of N-benzyl-3-sulfonamidopyrrolidines.

Chemical Structure:

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Table 1: Chemical Identifiers and Properties of (R)-Gyramide A Hydrochloride

Property	Value	Reference(s)	
IUPAC Name	5-fluoro-2-methyl-N-[(3R)-1-[[4- (1- methylethoxy)phenyl]methyl]-3 -pyrrolidinyl]- benzenesulfonamide, monohydrochloride	[1]	
Synonyms	(R)-534F6	[1][2]	
CAS Number	1793050-70-0	[1][2]	
Molecular Formula	C21H27FN2O3S · HCl	[1][2]	
Molecular Weight	443.0 g/mol	[1]	
Canonical SMILES	CC(C)OC1=CC=C(CN2CCINVALID-LINKC2)C=C1.CI	[2]	

Table 2: Physicochemical Properties of (R)-Gyramide A Hydrochloride

Property	Value	Reference(s)	
Physical Form	Crystalline solid; White to beige powder	[3][4]	
Solubility	DMF: 50 mg/mLDMSO: 50 mg/mL (20 mg/mL, clear)Ethanol: 50 mg/mLEthanol:PBS (pH 7.2) (1:1): 0.5 mg/mL	[2][3][4]	
Melting Point	Not available		
рКа	Not available	_	
UV Absorption (λmax)	229, 275, 282 nm	[1]	



Table 3: Spectroscopic Data of (R)-Gyramide A Hydrochloride

Spectrum Type	Data
¹H NMR	Not available
¹³ C NMR	Not available
Mass Spectrometry	Not available
Infrared (IR)	Not available

Biological Activity and Mechanism of Action

(R)-Gyramide A is a selective inhibitor of bacterial DNA gyrase, an essential enzyme in bacteria that introduces negative supercoils into DNA, a process critical for DNA replication and transcription.[1][5][6] It does not exhibit significant activity against the closely related enzyme, topoisomerase IV.[5][6]

The mechanism of action involves the competitive inhibition of the ATPase activity of the GyrB subunit of DNA gyrase.[4] This inhibition prevents the hydrolysis of ATP, which is necessary for the enzyme's supercoiling function. The disruption of DNA supercoiling leads to the cessation of DNA replication and ultimately inhibits bacterial growth.

Signaling Pathway

The following diagram illustrates the inhibitory effect of (R)-Gyramide A on the DNA gyrase-mediated supercoiling process.

Caption: (R)-Gyramide A competitively inhibits the ATPase activity of DNA gyrase.

Antibacterial Activity

(R)-Gyramide A demonstrates bacteriostatic activity against a range of Gram-negative bacteria. [2][7]

Table 4: In Vitro Activity of (R)-Gyramide A Hydrochloride

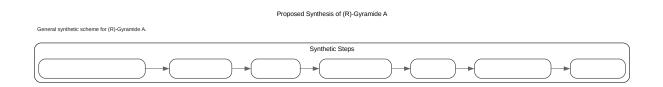


Parameter	Organism(s)	Value	Reference(s)
IC₅₀ (DNA Gyrase Supercoiling)	-	3.3 μΜ	[1][6]
Minimum Inhibitory Concentration (MIC)	E. coli, P. aeruginosa, S. enterica	10 - 80 μΜ	[1][2][6]

Experimental ProtocolsSynthesis and Purification

A detailed, step-by-step synthesis protocol for **(R)-Gyramide A Hydrochloride** is not publicly available in peer-reviewed literature. However, based on the synthesis of related N-benzyl-3-sulfonamidopyrrolidines, a plausible synthetic route is proposed below.[8]

Proposed Synthetic Workflow:



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Caption: Proposed synthesis of (R)-Gyramide A Hydrochloride.

General Protocol for N-benzyl-3-sulfonamidopyrrolidine Synthesis:

Sulfonamide Formation: N-Boc-(R)-3-aminopyrrolidine is reacted with 5-fluoro-2-methylbenzenesulfonyl chloride in the presence of a base (e.g., triethylamine or pyridine) in an appropriate solvent like dichloromethane (DCM) to form the N-Boc protected sulfonamide intermediate.



- Boc Deprotection: The Boc protecting group is removed using an acid, such as trifluoroacetic acid (TFA) in DCM or hydrochloric acid in an organic solvent, to yield the free amine.
- Reductive Amination: The resulting amine is then subjected to reductive amination with 4isopropoxybenzaldehyde. This is typically carried out using a reducing agent like sodium
 triacetoxyborohydride or sodium cyanoborohydride in a solvent such as dichloroethane
 (DCE) or methanol.
- Purification: The crude product is purified using column chromatography on silica gel.
- Salt Formation: The purified free base of (R)-Gyramide A is dissolved in a suitable solvent
 (e.g., diethyl ether or ethyl acetate) and treated with a solution of HCl in a compatible solvent
 to precipitate (R)-Gyramide A Hydrochloride. The resulting solid is collected by filtration
 and dried.

DNA Gyrase Inhibition Assay (Supercoiling Assay)

This protocol is adapted from a standard E. coli DNA gyrase supercoiling inhibition assay.

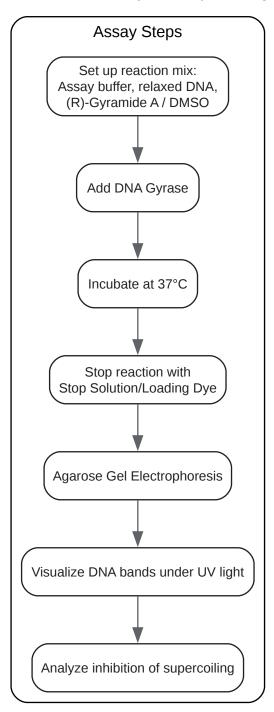
Materials:

- E. coli DNA Gyrase
- Relaxed pBR322 DNA
- 5X Assay Buffer (e.g., 175 mM Tris-HCl pH 7.5, 120 mM KCl, 20 mM MgCl₂, 10 mM DTT, 9 mM spermidine, 5 mM ATP, 32.5% (w/v) glycerol, 0.5 mg/mL albumin)
- (R)-Gyramide A Hydrochloride stock solution (in DMSO)
- Stop Solution/Loading Dye (e.g., containing EDTA and a tracking dye)
- Agarose
- TAE or TBE buffer
- DNA stain (e.g., ethidium bromide or SYBR Safe)



Workflow:

DNA Gyrase Supercoiling Inhibition Assay Workflow



Workflow for DNA gyrase inhibition assay.

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Caption: DNA gyrase supercoiling inhibition assay workflow.



Procedure:

- Prepare reaction mixtures on ice containing 1X assay buffer, relaxed pBR322 DNA (e.g., 0.5 μg), and varying concentrations of (R)-Gyramide A Hydrochloride or DMSO as a control.
- Initiate the reaction by adding E. coli DNA gyrase (e.g., 1 unit).
- Incubate the reactions at 37°C for a specified time (e.g., 30-60 minutes).
- Terminate the reactions by adding a stop solution/loading dye.
- Analyze the products by agarose gel electrophoresis. The supercoiled and relaxed forms of the plasmid DNA will migrate differently.
- Stain the gel with a DNA stain and visualize the bands under UV light. Inhibition of supercoiling is observed as a decrease in the amount of the faster-migrating supercoiled DNA band and an increase in the slower-migrating relaxed DNA band with increasing concentrations of the inhibitor.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is determined using the broth microdilution method according to standard guidelines.

Materials:

- Bacterial strain of interest (e.g., E. coli)
- Cation-adjusted Mueller-Hinton Broth (CAMHB)
- (R)-Gyramide A Hydrochloride stock solution
- 96-well microtiter plates
- Bacterial inoculum standardized to ~5 x 10⁵ CFU/mL

Procedure:

• A serial two-fold dilution of **(R)-Gyramide A Hydrochloride** is prepared in CAMHB in a 96-well plate.



- Each well is inoculated with the standardized bacterial suspension.
- Positive (no drug) and negative (no bacteria) growth controls are included.
- The plates are incubated at 37°C for 16-20 hours.
- The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion

(R)-Gyramide A Hydrochloride is a valuable research tool for studying bacterial DNA gyrase and for the development of new antibacterial agents. Its specific mechanism of action, targeting the ATPase activity of DNA gyrase without affecting topoisomerase IV, makes it a selective inhibitor. Further studies to fully elucidate its pharmacokinetic and pharmacodynamic properties, as well as lead optimization, could pave the way for its potential therapeutic applications.

Disclaimer: This document is intended for research and informational purposes only. **(R)**-Gyramide A Hydrochloride is not for human or veterinary use.[1]

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